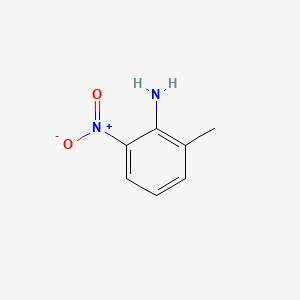

2-Methyl-6-nitroaniline

Description

Historical Context of Nitroaniline Chemistry Research

The study of nitroanilines dates back to the development of synthetic dyes in the 19th century. These compounds, including isomers like 4-nitroaniline (B120555), were crucial intermediates in the production of a wide array of azo dyes. wikipedia.orgsolubilityofthings.com The synthesis of nitroanilines typically involves the nitration of aniline (B41778) or its derivatives. solubilityofthings.com Early research focused on controlling the regioselectivity of the nitration reaction to obtain specific isomers. A significant challenge has been the propensity for the amino group to direct nitration to the para position, often requiring protective group strategies to achieve other substitution patterns. wikipedia.org Over the years, research has expanded to explore the diverse reactivity of nitroanilines, leading to their use in pharmaceuticals, agrochemicals, and materials science. wikipedia.orgsolubilityofthings.com

Significance of 2-Methyl-6-nitroaniline (B18888) in Contemporary Organic Synthesis

This compound serves as a vital precursor in the synthesis of a variety of organic molecules. smolecule.com Its primary application lies in the production of dyes and pigments. guidechem.com The presence of a reactive amino group and a nitro group allows for a range of chemical transformations, making it a valuable intermediate. smolecule.com For instance, it is used to synthesize 7-nitroindazole (B13768), a compound that has shown selective inhibitory effects on neuronal nitric oxide synthase. guidechem.com Furthermore, this compound is a key starting material for producing 2-amino-6-methylbenzoic acid, a fine chemical with applications as a biological enzyme inhibitor. guidechem.com

The synthesis of this compound itself has been a subject of extensive research to optimize yield and purity. energetic-materials.org.cnguidechem.com Traditional one-pot methods often suffered from poor temperature control and the formation of isomeric byproducts like 2-methyl-4-nitroaniline (B30703). energetic-materials.org.cnguidechem.com Improved, stepwise procedures involving the acetylation of o-toluidine (B26562), followed by nitration and subsequent hydrolysis, have been developed to overcome these issues, affording higher purity and better yields. energetic-materials.org.cnguidechem.com

Current Research Trends and Challenges in this compound Chemistry

Current research on this compound is multifaceted, focusing on synthetic methodology, structural analysis, and novel applications. A key challenge remains the regioselective synthesis of this specific isomer, as direct nitration of o-toluidine tends to yield a mixture of isomers. researchgate.net Researchers are exploring new catalytic systems and reaction conditions to improve selectivity and reduce waste. ulisboa.pt

The solid-state properties of this compound are also an area of active investigation. Studies have identified different polymorphic forms of the compound, with variations in their crystal packing and hydrogen bonding networks. iucr.orgresearchgate.net Understanding these polymorphs is crucial for controlling the physical properties of materials derived from this compound.

Furthermore, the solubility and thermodynamic properties of this compound in various solvents are being studied to optimize purification processes like crystallization. researchgate.net The dissolution process has been found to be entropy-driven in certain solvent mixtures.

In terms of applications, there is growing interest in the potential of this compound derivatives in medicinal chemistry and materials science. smolecule.comguidechem.com For example, it is a precursor for the synthesis of 2-methyl-6-nitrophenol, which can be reduced to 2-amino-6-methyl-phenol, a compound used in hair dyes. google.com The exploration of its derivatives as potential antimicrobial agents is another emerging research direction. smolecule.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₈N₂O₂ |

| Molecular Weight | 152.15 g/mol nist.gov |

| Appearance | Orange-yellow prisms or brown granular powder smolecule.com |

| Melting Point | 94-97 °C guidechem.com |

| Density | 1.27 g/cm³ |

| Solubility in Water | Low, < 1 mg/mL at 23°C smolecule.com |

| CAS Number | 570-24-1 nist.gov |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Features |

| ¹H NMR | Signals for aromatic protons, methyl group, and amine protons. chemicalbook.com |

| IR Spectroscopy | Bands corresponding to N-H stretching of the amino group and asymmetric and symmetric stretching of the nitro group. nist.gov |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. nist.gov |

Table 3: Crystal Structure Data of this compound

| Parameter | Value |

| Crystal System | Monoclinic iucr.org |

| Space Group | P2₁/c iucr.org |

| Cell Dimensions | a = 8.9844 (16) Å, b = 11.359 (2) Å, c = 14.785 (3) Å, β = 103.814 (2)° iucr.org |

| Molecules per unit cell (Z) | 8 iucr.org |

| Key Interactions | N—H⋯O and N—H⋯N hydrogen bonds forming an extended supramolecular structure. iucr.org |

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-5-3-2-4-6(7(5)8)9(10)11/h2-4H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCMRHMPITHLLLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Record name | 2-METHYL-6-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20671 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7025631 | |

| Record name | 2-Methyl-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-methyl-6-nitroaniline appears as orange-yellow prisms or brown granular powder. (NTP, 1992), Orange-yellow or brown solid; [CAMEO] Dark red solid; [EC: SCCNFP] Dark red crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 2-METHYL-6-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20671 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methyl-6-nitroaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19652 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992) | |

| Record name | 2-METHYL-6-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20671 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.19 at 212 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | 2-METHYL-6-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20671 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

570-24-1, 60999-18-0 | |

| Record name | 2-METHYL-6-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20671 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methyl-6-nitroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=570-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Amino-2-methyl-6-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000570241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, ar-methyl-ar-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060999180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 570-24-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52218 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 570-24-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-nitro-o-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.482 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-NITRO-O-TOLUIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OUP165YKBC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

199 to 205 °F (NTP, 1992) | |

| Record name | 2-METHYL-6-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20671 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthetic Methodologies and Reaction Pathway Elucidation for 2 Methyl 6 Nitroaniline

Classical Synthesis Routes and Their Methodological Evolution

The traditional and most widely documented method for synthesizing 2-Methyl-6-nitroaniline (B18888) originates from 2-methylaniline (o-toluidine). This pathway involves a sequence of protection, nitration, and deprotection steps, which have been methodologically refined over time to improve safety, yield, and purity.

Nitration of 2-Methylaniline (o-Toluidine) with Acetylation Protection

Direct nitration of 2-methylaniline is impractical as the strong acidic conditions lead to oxidation of the amino group and the formation of tarry by-products. ncert.nic.in Furthermore, the protonation of the amine to form an anilinium ion would direct nitration primarily to the meta-position, which is not the desired outcome. ncert.nic.in To overcome this, the highly activating amino group is temporarily protected as an acetamide (B32628) (N-acetyl-2-methylaniline), which moderates its directing effect and prevents oxidation. rsc.org This three-step sequence—acetylation, nitration, and hydrolysis—is the cornerstone of classical this compound synthesis. guidechem.comresearchgate.net

The nitration of the intermediate, N-acetyl-2-methylaniline, is typically performed using a mixed acid system. The composition of this nitrating agent is a critical factor in the reaction's success. Common systems include:

Nitric Acid in Acetic Anhydride (B1165640)/Acetic Acid: A mixture of concentrated nitric acid in acetic anhydride and acetic acid is a frequently used system. guidechem.com This method involves pre-forming the nitrating agent and then adding the acetylated o-toluidine (B26562).

Mixed Acid (Sulfuric and Nitric Acid): The traditional method for many aromatic nitrations involves a mixture of concentrated sulfuric acid and nitric acid. researchgate.netulisboa.pt The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

The choice of nitrating system influences the reaction conditions and the isomeric distribution of the products.

The synthesis of this compound is complicated by the formation of the isomeric by-product, 2-methyl-4-nitroaniline (B30703). researchgate.net The acetylamino group and the methyl group on the aromatic ring are both ortho-, para-directing. Therefore, the nitration of N-acetyl-2-methylaniline yields a mixture of products, primarily the 4-nitro and 6-nitro isomers. rsc.org

Early "one-pot" methods, where acetylation and nitration were performed in the same reactor, suffered from poor temperature control due to the multiple exothermic reactions, posing safety risks and resulting in lower purity. guidechem.comenergetic-materials.org.cn A significant evolution in the methodology was the separation of the acetylation and nitration steps. guidechem.comenergetic-materials.org.cn This stepwise approach allows for much better control over the reaction temperature, which is crucial for maximizing the yield of the desired 6-nitro isomer.

Key optimized parameters include:

Temperature: The nitration step is highly exothermic and must be strictly controlled, typically between 10-12°C, to minimize the formation of unwanted by-products and ensure safety. guidechem.comchemicalbook.com

Reaction Stoichiometry: The molar ratios of the reactants, including the acetylating agent and the components of the mixed acid, are optimized to drive the reaction to completion and influence the isomer ratio.

Hydrolysis Conditions: The final deacetylation step is typically achieved by heating the nitrated intermediate with a strong acid, such as hydrochloric acid or sulfuric acid. guidechem.comchemicalbook.com

These refinements have improved the yield of this compound to approximately 59.4-59.7%, with purities exceeding 99%. guidechem.comenergetic-materials.org.cn

| Synthesis Step | Reagents | Key Parameters | Typical Yield (this compound) | Purity | Reference |

| Acetylation | o-Toluidine, Acetic Anhydride | Room temperature | Intermediate step | >85% (for intermediate) | guidechem.com |

| Nitration | N-acetyl-2-methylaniline, HNO₃/Acetic Anhydride | 10-12°C | - | - | guidechem.comchemicalbook.com |

| Hydrolysis | Nitrated intermediate, HCl or H₂SO₄ | 100°C to reflux | - | - | chemicalbook.com |

| Overall Process | Stepwise Method | Controlled Temperature | 59.4% | >99% | energetic-materials.org.cn |

Following nitration, the acetyl protecting group is removed via acid-catalyzed hydrolysis to regenerate the amino group, yielding a mixture of this compound and 2-methyl-4-nitroaniline hydrochlorides. guidechem.com The primary by-product formed during the nitration of N-acetyl-2-methylaniline is 2-methyl-4-nitroaniline. guidechem.com The directing effects of the N-acetyl and methyl groups lead to substitution at both the ortho (position 6) and para (position 4) positions relative to the N-acetyl group.

The separation of these two isomers is a critical part of the process. A simple and effective method involves treating the mixture of their hydrochloride salts with water. The hydrochloride of this compound is less stable and dissociates, allowing the free base to be isolated. guidechem.comguidechem.com The more stable 2-methyl-4-nitroaniline remains in the aqueous mother liquor and can be recovered by subsequent treatment with a base like ammonia (B1221849) water. guidechem.com This separation strategy yields the two valuable isomers from the same reaction pot. guidechem.com

Diazotization and Phenol (B47542) Boil Processes from Related Anilines

While the primary route to this compound is through the nitration of protected o-toluidine, other classical organic reactions like diazotization offer theoretical, albeit less direct, pathways. Diazotization involves treating a primary aromatic amine with nitrous acid to form a diazonium salt, which is a versatile intermediate. organic-chemistry.orgresearchgate.net

A hypothetical route could involve the selective reduction of one nitro group of 2,6-dinitrotoluene (B127279) to yield this compound. sciencemadness.org The required 2,6-dinitrotoluene can be prepared via a pathway that involves the diazotization of 4-amino-2,6-dinitrotoluene, demonstrating the role of this reaction in synthesizing precursors. sciencemadness.org However, there is limited evidence in the surveyed literature of a direct, practical synthesis of this compound that relies on a diazotization and phenol boil sequence as the main strategy. More commonly, this compound itself is used as a starting material for subsequent diazotization reactions to produce other compounds, such as 7-nitroindazole (B13768). guidechem.com

Modern and Green Chemistry Approaches to this compound Synthesis

Modern synthetic chemistry aims to develop methods that are more efficient, safer, and environmentally benign. For the synthesis of this compound, this includes exploring alternative starting materials and catalytic systems.

One improved method involves starting from o-nitroaniline. This pathway proceeds through acetylation, methylation, and final hydrolysis to yield this compound. guidechem.com This route is reported to be advantageous as it avoids the use of strong acids, simplifies temperature control, and is suitable for large-scale industrial production, achieving a high yield of 93.9% and a purity of 99.6%. guidechem.com This represents a significant improvement over the classical o-toluidine route in both yield and process simplicity.

In the broader field of aniline (B41778) nitration, modern research has focused on developing catalytic methods to replace the stoichiometric use of strong acids. For instance, copper-catalyzed nitration of protected anilines using only one equivalent of nitric acid has been reported. chemistryviews.org Such methods are greener as they reduce acid waste, with water being the only stoichiometric by-product. chemistryviews.org While this specific methodology has not been explicitly detailed for this compound, it represents a promising direction for future research.

Catalytic Synthesis Innovations (e.g., Nanomaterial-Assisted Methods)

Modern synthetic chemistry has seen a push towards catalytic methods to enhance reaction efficiency and selectivity. In the context of nitroaniline synthesis, several catalytic innovations are noteworthy.

Nanomaterial-Assisted Synthesis: The application of nanomaterials in catalysis offers advantages such as high surface-area-to-volume ratios and unique electronic properties, which can enhance reaction rates and yields. While direct large-scale synthesis of this compound using nanomaterials is an emerging area, related research provides strong indicators of its potential. For instance, the synthesis of 2-methyl-6-nitroquinoline, a heterocyclic compound derived from a nitroaniline, has been successfully demonstrated using silica-functionalized magnetite nanoparticles (Fe3O4@SiO2). researchgate.net In this process, the 40 nm nanoparticles were found to double the reaction yield and reduce reaction times, likely by stabilizing unstable intermediates on the acidic silica (B1680970) surface. researchgate.net

Nanomaterial-based catalysts are also extensively studied for the reduction of nitroanilines, a key reaction in their further utilization. magritek.com Bimetallic nanoparticles, in particular, have shown improved catalytic efficiency over monometallic systems due to synergistic effects. magritek.com These principles suggest a promising future for the development of tailored nanocatalysts for the nitration of 2-methylaniline, potentially offering higher regioselectivity and milder reaction conditions.

Homogeneous Catalysis: Copper-catalyzed direct nitration of protected anilines represents another significant advancement. ewadirect.com This method uses one equivalent of nitric acid with water as the only stoichiometric byproduct, aligning with green chemistry principles. ewadirect.com The compatibility with various N-protecting groups and the ability to achieve dinitration by adjusting stoichiometry highlight its versatility. ewadirect.com Though the precise mechanism is still under investigation, a radical pathway is suggested, offering an alternative to traditional electrophilic aromatic substitution. ewadirect.com

Solvent-Free or Environmentally Benign Reaction Systems

In response to growing environmental concerns, "green chemistry" initiatives have spurred the development of solvent-free or environmentally benign reaction systems. These methods aim to reduce or eliminate the use of hazardous organic solvents and corrosive acids.

An example of this approach is the development of an organic solvent-free process for the preparation of 2,6-dibromo-4-nitroaniline (B165464) from 4-nitroaniline (B120555). vapourtec.com This method utilizes bromide-bromate salts in an aqueous acidic medium at ambient conditions. vapourtec.com After the reaction, the product is purified by simple filtration and washing with water, and the aqueous acidic filtrate can be recycled multiple times without significant loss of product purity or yield. vapourtec.com The extension of such methodologies to the synthesis of this compound could significantly reduce the environmental impact associated with traditional mixed-acid nitration, which generates substantial acid waste.

Theoretical analyses of green synthetic routes, such as the reduction of nitrobenzene (B124822) to aniline using activated carbon and water, further underscore the shift away from harsh metal catalysts and towards more sustainable chemical processes. stevens.edu

Flow Chemistry Applications in this compound Production

Flow chemistry, utilizing microreactors or continuous flow reactors, offers substantial advantages for highly exothermic and rapid reactions like aromatic nitration. beilstein-journals.orgresearchgate.net The high surface-to-volume ratio in these systems allows for superior heat transfer, precise temperature control, and enhanced safety, minimizing the risk of thermal runaway that can occur in large-scale batch reactors. fraunhofer.de

The application of microreactors to the nitration of aromatic compounds like toluene, a close structural analog of 2-methylaniline, has demonstrated significantly higher reaction rates compared to batch processes, even without the use of sulfuric acid. google.com This is attributed to efficient mixing and mass transfer, which can overcome the limitations of inhomogeneous reaction mixtures. beilstein-journals.org

Key benefits of applying flow chemistry to this compound production include:

Enhanced Safety: Minimizes the volume of hazardous reaction mixture at any given time. fraunhofer.de

Improved Heat Management: Efficiently dissipates the large amount of heat generated during nitration. beilstein-journals.org

Precise Control: Allows for exact control over residence time, temperature, and stoichiometry, leading to better selectivity and reproducibility. fraunhofer.de

Scalability: Production can be scaled up by running the system for longer durations or by "numbering up" (using multiple reactors in parallel).

Interactive Data Table: Comparison of Batch vs. Flow Chemistry for Aromatic Nitration

| Feature | Conventional Batch Reactor | Continuous Flow Reactor |

| Heat Transfer | Poor (Low surface-to-volume ratio) | Excellent (High surface-to-volume ratio) |

| Safety Profile | Higher risk of thermal runaway | Significantly reduced risk |

| Mixing Efficiency | Often inefficient, leading to mass transfer limitations | Highly efficient, rapid mixing |

| Control over Parameters | Difficult to control temperature and concentration gradients | Precise control over temperature, residence time, stoichiometry |

| Reaction Time | Often prolonged to manage heat generation | Significantly shorter |

| Scalability | Requires larger, specialized vessels | Achieved by continuous operation or numbering-up |

| Byproduct Formation | Higher potential for side reactions due to hot spots | Minimized due to uniform conditions |

Mechanistic Studies of this compound Formation

The formation of this compound from 2-methylaniline is a classic example of electrophilic aromatic substitution (EAS). The mechanism involves the generation of a powerful electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring.

Electrophilic Aromatic Substitution (EAS) Regioselectivity Analysis

The regiochemical outcome of the nitration of 2-methylaniline is governed by the directing effects of the substituents on the aromatic ring: the methyl group (-CH₃) and the amino group (-NH₂) or its protected form (-NHCOCH₃).

Amino Group (-NH₂): This is a strongly activating, ortho-, para-directing group due to its ability to donate its lone pair of electrons into the ring via resonance.

Methyl Group (-CH₃): This is a weakly activating, ortho-, para-directing group through an inductive effect.

When both groups are present, their directing effects are synergistic. In 2-methylaniline, the positions ortho and para to the powerful amino group are C6, C4, and C2 (which is blocked by the methyl group). The methyl group also directs to positions C6 and C4. Therefore, substitution is strongly favored at the C4 (para) and C6 (ortho) positions. The steric hindrance from the adjacent methyl group can influence the ortho/para ratio, but both are significant products.

Influence of Protecting Groups on Nitration Selectivity

Direct nitration of anilines with mixed acid is problematic. The strongly acidic conditions lead to the protonation of the amino group, forming the anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director, leading to significant formation of the meta-nitro product. Furthermore, the strong oxidizing nature of nitric acid can lead to the degradation of the aniline ring.

To overcome these issues, the amino group is protected, typically by acetylation with acetic anhydride to form an acetamide (N-acetyl) group. The N-acetyl group (-NHCOCH₃) has several crucial effects:

It is still an activating, ortho-, para-directing group, though less so than the amino group, as the lone pair on the nitrogen is delocalized into the carbonyl group as well as the ring.

Its larger steric bulk can favor nitration at the less hindered para position (C4) over the ortho position (C6). However, in the case of 2-methylaniline, the C6 position is still readily attacked.

It protects the nitrogen atom from protonation and the aromatic ring from oxidative degradation.

After the nitration step, the N-acetyl group is easily removed by acid or base hydrolysis to yield the final nitroaniline products. vapourtec.com This protection-nitration-deprotection sequence is a standard strategy to control the regioselectivity and prevent unwanted side reactions in the synthesis of nitroanilines. beilstein-journals.org

Transition State Analysis and Computational Modeling of Reaction Pathways

Computational chemistry provides powerful tools for elucidating the complex mechanisms of chemical reactions. For electrophilic aromatic nitration, Density Functional Theory (DFT) calculations have been used to analyze the potential energy surface of the reaction. These studies help in understanding the stability of intermediates and the energy barriers of transition states.

The generally accepted mechanism involves the formation of a π-complex, where the nitronium ion is associated with the π-electron system of the aromatic ring, followed by the formation of a σ-complex (also known as a Wheland intermediate or arenium ion). The formation of the σ-complex is typically the rate-limiting step.

Computational modeling can:

Predict Regioselectivity: By calculating the energies of the transition states leading to different isomers (ortho, meta, para), it is possible to predict the product distribution. The pathway with the lowest activation energy will be the most favored. For 2-methylacetanilide, calculations would show that the transition states leading to the ortho (C6) and para (C4) σ-complexes are lower in energy than the one leading to the meta (C3 or C5) product due to better charge stabilization by the -NHCOCH₃ and -CH₃ groups.

Analyze Substituent Effects: Models can quantify the electronic and steric effects of substituents on the stability of the arenium ion intermediate. The positive charge in the arenium ion is delocalized onto the ortho and para carbons, and electron-donating groups at these positions provide significant stabilization.

Guide Reaction Optimization: By understanding the reaction mechanism at a molecular level, computational tools can help chemists predict how changes in catalysts, solvents, or protecting groups might influence the reaction outcome, accelerating the development of more efficient synthetic methods.

Derivatization and Functionalization Strategies

Synthesis of Substituted this compound Derivatives (e.g., halogenated analogs)

The introduction of substituents, particularly halogens, onto the aromatic ring of this compound can significantly alter its chemical reactivity and physical properties, providing valuable intermediates for further synthetic transformations. The synthesis of halogenated analogs of this compound requires careful consideration of the directing effects of the existing functional groups.

The amino (-NH₂) and methyl (-CH₃) groups are ortho-, para-directing and activating, while the nitro (-NO₂) group is meta-directing and deactivating. This complex interplay of electronic effects influences the regioselectivity of electrophilic aromatic substitution reactions, such as halogenation. Direct halogenation of this compound would likely lead to substitution at the positions activated by the amino and methyl groups and not directed to the meta position by the nitro group.

To achieve specific halogenation patterns, a multi-step synthetic approach is often necessary. This may involve the protection of the highly activating amino group, for instance, through acetylation to form an amide. This moderation of the activating effect can allow for more controlled halogenation. Subsequent deprotection would then yield the desired halogenated this compound.

An alternative strategy involves the synthesis of halogenated nitroaromatics as precursors. For instance, the synthesis of N-(4-halophenyl)-2-nitroanilines has been achieved through the reaction of 1-fluoro-2-nitrobenzene (B31998) with the corresponding 4-halo-aniline. acs.org While not a direct halogenation of this compound, this demonstrates a viable route to related halogenated structures.

Redox Chemistry: Reduction of the Nitro Group to Amino and Subsequent Reactions

The redox chemistry of this compound is dominated by the reduction of the nitro group to an amino group, a transformation that yields the highly versatile intermediate, 2,6-diaminotoluene (B122827). This reduction is a critical step in the synthesis of a variety of commercially important chemicals.

The catalytic hydrogenation of the corresponding dinitrotoluene is a common industrial method for producing diaminotoluenes. google.comwikipedia.org Similarly, this compound can be reduced to 2,6-diaminotoluene. This is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere. google.com Other reducing agents, such as iron powder in acidic media, can also be employed. wikipedia.org

The resulting 2,6-diaminotoluene is a bifunctional molecule with two reactive amino groups, making it a valuable building block in polymer chemistry and fine chemical synthesis. sigmaaldrich.comnbinno.com

Subsequent Reactions of 2,6-Diaminotoluene:

Polymer Synthesis: 2,6-Diaminotoluene is a key monomer in the production of polyurethanes. It can be reacted with phosgene (B1210022) or its equivalents to produce 2,6-toluene diisocyanate (TDI), which is then polymerized with polyols to form polyurethane foams, elastomers, and coatings. chemicalbook.comchemicalbook.com

Dye Synthesis: The amino groups of 2,6-diaminotoluene can be diazotized and coupled with various aromatic compounds to produce a range of azo dyes.

Further Functionalization: The amino groups can undergo a variety of reactions, such as acylation, alkylation, and condensation, to produce a diverse array of derivatives with applications in pharmaceuticals and as intermediates in organic synthesis. For example, the acetylation of 2,6-toluenediamine has been studied, with the reaction proceeding to completion to form 2,6-bisacetamidotoluene. cdc.gov

Use in Coatings, Adhesives, and Rubber: 2,6-Diaminotoluene is used in the synthesis of resins and polymers that enhance the properties of coatings, and it can act as a curing agent in adhesives and improve the physical characteristics of rubber formulations. nbinno.com

Table 2: Overview of the Reduction of this compound and Subsequent Reactions

| Reaction | Reagents and Conditions | Product | Applications |

|---|---|---|---|

| Nitro Group Reduction | H₂, Pd/C catalyst | 2,6-Diaminotoluene | Intermediate for polymers, dyes, etc. google.comwikipedia.org |

| Isocyanate Formation | Phosgene or equivalent | 2,6-Toluene diisocyanate (TDI) | Polyurethane production. chemicalbook.comchemicalbook.com |

Coupling Reactions for Complex Molecular Architectures

Coupling reactions are powerful tools for the construction of complex molecular architectures from simpler building blocks. This compound and its derivatives can participate in several types of coupling reactions to form carbon-carbon and carbon-nitrogen bonds, leading to a wide range of functional molecules.

Azo Coupling:

A classic reaction of aromatic amines is diazotization followed by azo coupling. The amino group of this compound can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. This diazonium salt is an electrophile that can then react with an electron-rich aromatic compound, such as a phenol or an aniline, in an electrophilic aromatic substitution reaction to form an azo compound. Azo compounds are characterized by the -N=N- functional group and are often highly colored, making them important as dyes and pigments.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, have become indispensable in modern organic synthesis for the formation of C-C and C-N bonds, respectively.

While this compound itself is not a typical substrate for these reactions, its halogenated derivatives are excellent candidates. For instance, a bromo-substituted analog of this compound could undergo a Suzuki coupling with an arylboronic acid in the presence of a palladium catalyst and a base to form a biaryl structure. This approach offers a versatile method for creating complex, poly-aromatic systems.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. While typically used to couple amines to aryl halides, variations of this reaction could potentially be employed to further functionalize the aromatic ring of a halogenated this compound derivative.

These coupling reactions significantly expand the synthetic utility of the this compound scaffold, allowing for the construction of intricate molecules with potential applications in materials science and medicinal chemistry.

Table 3: Key Coupling Reactions for Derivatization

| Coupling Reaction | Reactant from this compound | Coupling Partner | Key Bond Formed | Resulting Structure |

|---|---|---|---|---|

| Azo Coupling | Diazonium salt of this compound | Electron-rich aromatic compound (e.g., phenol, aniline) | -N=N- | Azo dye |

| Suzuki Coupling | Halogenated this compound | Arylboronic acid | C-C | Biaryl compound |

Advanced Spectroscopic and Structural Characterization of 2 Methyl 6 Nitroaniline and Its Salts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds like 2-Methyl-6-nitroaniline (B18888). By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, a detailed structural map can be constructed.

For this compound, the ¹H NMR spectrum is expected to reveal distinct signals corresponding to the different types of protons in the molecule. The aromatic region would feature signals for the three protons on the benzene (B151609) ring. Due to their different positions relative to the amino (-NH₂) and nitro (-NO₂) groups, they are chemically non-equivalent and would appear as a complex pattern of doublets and triplets. The amino group protons would typically appear as a broad singlet, and the methyl (-CH₃) group protons would present as a sharp singlet further upfield.

Similarly, the ¹³C NMR spectrum provides direct information about the carbon skeleton. For this compound, seven distinct signals are anticipated: one for the methyl carbon and six for the aromatic carbons, as each carbon atom in the benzene ring is in a unique chemical environment. The positions of these signals (chemical shifts) are influenced by the electron-donating amino group and the electron-withdrawing nitro group.

While the principles of NMR are well-established for structural confirmation, and the synthesis of this compound has been characterized by NMR, specific, publicly available high-resolution spectral data with detailed peak assignments were not located in the surveyed scientific literature. energetic-materials.org.cn

Regarding the salts of this compound, literature is available on the synthesis and structural analysis of compounds such as (H₂m6na)I₃, (H₂m6na)HSO₄, and (H₂m6na)Br. However, the characterization in these studies focuses primarily on X-ray diffraction, Infrared (IR), and Raman spectroscopy to investigate crystal structures and hydrogen bonding networks in the solid state, rather than NMR analysis in solution.

Mass Spectrometry (MS) for Molecular and Fragment Identification

Mass spectrometry is an essential analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecule after ionization.

The electron ionization (EI) mass spectrum of this compound confirms its molecular weight. The molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) of 152, which corresponds to the compound's molecular formula, C₇H₈N₂O₂. nist.govnist.gov In addition to the molecular ion, a pattern of fragment ions is observed, which provides valuable structural information. The most significant of these fragments are found at m/z 77 and 79. nih.gov

The fragmentation of nitroaromatic compounds is complex and can follow several pathways. Common fragmentation patterns for nitrotoluenes include the loss of nitrogen oxides. The fragmentation is particularly influenced by the "ortho effect," an interaction between adjacent functional groups on the aromatic ring. acs.orgresearchgate.net In this compound, the proximity of the methyl group and the nitro group facilitates specific intramolecular reactions upon ionization.

Key fragmentation pathways include:

Loss of a hydroxyl radical (-OH): A characteristic ortho effect involves the transfer of a hydrogen atom from the methyl group to an oxygen atom of the nitro group, followed by the elimination of an OH radical. This would result in a fragment ion at m/z 135 (152 - 17). researchgate.net

Loss of nitric oxide (-NO): Cleavage of the N-O bond can lead to the loss of a neutral NO molecule, yielding a fragment at m/z 122 (152 - 30).

Loss of a nitro group (-NO₂): Cleavage of the C-N bond can result in the loss of the entire nitro group, producing a fragment ion at m/z 106 (152 - 46).

The prominent base peak often observed at m/z 77 corresponds to the stable phenyl cation (C₆H₅⁺), which forms after significant fragmentation of the aromatic ring. The ion at m/z 79 is also a common fragment in the spectra of aromatic compounds.

The observed fragmentation pattern, particularly the pathways influenced by the ortho effect, provides strong evidence for the 2,6-substitution pattern of the aniline (B41778) derivative.

Table 1: Mass Spectrometry Data for this compound

| Mass-to-Charge Ratio (m/z) | Ion Identity | Description |

|---|---|---|

| 152 | [C₇H₈N₂O₂]⁺ | Molecular Ion ([M]⁺) |

| 79 | [C₆H₇]⁺ | Aromatic Fragment |

| 77 | [C₆H₅]⁺ | Phenyl Cation Fragment |

Theoretical and Computational Chemistry of 2 Methyl 6 Nitroaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-methyl-6-nitroaniline (B18888) at the atomic level. These methods provide a detailed description of the electron distribution and energy landscape of the molecule.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. DFT studies on nitroaniline derivatives have provided valuable information on how the interplay of electron-donating (amino and methyl) and electron-withdrawing (nitro) groups affects the electronic properties of the aromatic ring. scispace.comacs.org In this compound, the positions of the methyl and nitro groups ortho to the aniline (B41778) functionality create significant steric and electronic effects.

DFT calculations can elucidate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential. These calculations help in understanding the reactivity, stability, and potential for intramolecular charge transfer within the molecule. For instance, studies on similar molecules like 2-methyl-4-nitroaniline (B30703) have shown that the substituent groups play a major role in enhancing the optical response of these "push-pull" organic systems. researchgate.net The electronic structure of this compound is influenced by the intramolecular hydrogen bond between the amino and nitro groups, which creates a six-membered chelate ring, further extending the electron delocalization in the aromatic ring. scispace.comacs.org

| Computational Parameter | Description | Relevance to this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate electrons. The amino and methyl groups contribute to a higher HOMO energy. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept electrons. The nitro group contributes to a lower LUMO energy. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the chemical reactivity and the energy required for electronic excitation. A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. |

Relaxed Potential Energy Surface (rPES) Analysis for Rotational Barriers

The conformational flexibility of this compound is largely determined by the rotation of its substituent groups, namely the amino, nitro, and methyl groups. Relaxed Potential Energy Surface (rPES) analysis is a computational technique used to determine the energy barriers associated with these rotations.

Theoretical calculations on salts of this compound have revealed the energy barriers for the rotation of the nitro and ammonium (B1175870) groups. researchgate.net For the 2-methyl-6-nitroanilinium cation, the energy barrier for the rotation of the NO2 group to a position perpendicular to the aromatic ring is 4.60 kcal mol⁻¹. researchgate.net The barrier for the rotation of the ammonium group is significantly lower, at only 0.13 kcal mol⁻¹. researchgate.net This indicates that the nitro group's rotation is more restricted due to its interaction with the adjacent methyl and amino groups, as well as its involvement in the electronic structure of the aromatic system.

| Rotational Barrier | Calculated Energy (kcal mol⁻¹) | Reference |

| NO₂ group rotation | 4.60 | researchgate.net |

| NH₃⁺ group rotation | 0.13 | researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis

An MD simulation of this compound would involve calculating the forces between atoms and using these forces to predict the motion of the atoms over time. This would provide insights into the conformational landscape of the molecule, including the preferred orientations of the substituent groups and the transitions between different conformations. Such simulations could also reveal the influence of solvent on the conformational preferences and the flexibility of the molecule in different environments. Given the low rotational barrier of the amino group, MD simulations would likely show rapid rotation of this group, while the nitro group's rotation would be more constrained.

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or other properties. For nitroaromatic compounds like this compound, QSAR models have been developed to predict properties such as toxicity. nih.govresearchgate.net

These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecule, to predict the activity of interest. For example, a QSAR model for the toxicity of nitroaromatic compounds might use descriptors related to the molecule's size, shape, hydrophobicity, and electronic properties. researchgate.net By inputting the calculated descriptors for this compound into a validated QSAR model, it is possible to predict its potential toxicity without the need for experimental testing. These predictive models are valuable tools in the early stages of chemical assessment and drug discovery. nih.govmdpi.com

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

The way molecules of this compound pack in a crystal is determined by a network of intermolecular interactions. Hirshfeld surface analysis is a computational tool used to visualize and quantify these interactions.

| Type of Intermolecular Interaction | Description | Significance in this compound Crystals |

| N—H⋯O | Hydrogen bond between the amino group and the nitro group of a neighboring molecule. | A primary interaction governing the crystal packing in many nitroanilines. |

| C—H⋯O | Weak hydrogen bond between a carbon-hydrogen bond and an oxygen atom of the nitro group. | Contributes to the stability of the crystal lattice. researchgate.net |

| π⋯π stacking | Interaction between the aromatic rings of adjacent molecules. | Can influence the overall crystal structure and properties. |

| NO₂⋯π interactions | Interaction between the nitro group and the π-system of an adjacent aromatic ring. | A significant weak interaction identified through Hirshfeld analysis. researchgate.net |

Analytical Methodologies for 2 Methyl 6 Nitroaniline in Complex Matrices

Chromatographic Techniques

Chromatography is the cornerstone for the separation, identification, and quantification of 2-Methyl-6-nitroaniline (B18888). The choice between liquid and gas chromatography is typically dictated by the analyte's volatility, thermal stability, and the required sensitivity.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of this compound. Method development typically focuses on reverse-phase (RP) chromatography, which is well-suited for separating moderately polar compounds.

A common approach involves using a C18 stationary phase with a mobile phase consisting of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous component, often buffered or acidified to ensure consistent peak shape and retention time. sielc.com For instance, a simple isocratic method may employ a mobile phase of acetonitrile, water, and an acid such as phosphoric acid to ensure the analyte is in a single ionic form. sielc.com For applications requiring mass spectrometry (MS) compatibility, volatile acids like formic acid are substituted for non-volatile ones like phosphoric acid. sielc.comsielc.com

Method validation is performed according to International Conference on Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. japsonline.com Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: Demonstrating a proportional relationship between the analyte concentration and the detector response over a specified range.

Accuracy: The closeness of test results to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: The capacity of a method to remain unaffected by small, deliberate variations in method parameters.

The following table outlines typical parameters for an HPLC method for analyzing aniline (B41778) compounds.

| Parameter | Condition |

| Column | C18 |

| Mobile Phase | Acetonitrile / Water / Formic Acid |

| Detection | Diode Array Detector (DAD) |

| Temperature | Ambient or controlled (e.g., 45°C) |

| Flow Rate | ~0.5 - 1.0 mL/min |

For the trace analysis of this compound, particularly when it is considered a potential genotoxic impurity (GTI) in pharmaceutical substances, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method due to its superior sensitivity and selectivity compared to HPLC-UV. japsonline.comrsc.org

A sensitive LC-MS/MS method has been developed for the determination of this compound in the API Telmisartan. japsonline.comjapsonline.com This method employs a reverse-phase column and a gradient elution program using acetonitrile and an ammonium (B1175870) acetate (B1210297) buffer. japsonline.comjapsonline.com Mass spectrometric detection is performed using positive ion electrospray ionization (ESI+) in Selected Ion Monitoring (SIM) mode, which enhances the specificity of the analysis. japsonline.com In this mode, the instrument selectively monitors for a specific mass-to-charge ratio (m/z) corresponding to the analyte. For this compound, the ammonium adduct ion [M+NH₄]⁺ at m/z 170.2 is often monitored. japsonline.comjapsonline.com

Validation of such trace methods is critical. For this compound, a validated LC-MS/MS method has demonstrated a Limit of Detection (LOD) of 0.05 µg/mL and a Limit of Quantitation (LOQ) of 0.1 µg/mL, showcasing its suitability for controlling impurities at trace levels. japsonline.comjapsonline.com

The table below summarizes the parameters for a validated LC-MS/MS method.

| Parameter | Specification | Reference |

| Instrument | LC-MS/MS | japsonline.com |

| Column | LiChrospher RP-18 (100 × 4.6 mm), 5.0 µm | japsonline.comjapsonline.com |

| Mobile Phase A | Acetonitrile | japsonline.comjapsonline.com |

| Mobile Phase B | 0.01 M Ammonium Acetate Buffer | japsonline.comjapsonline.com |

| Elution | Gradient | japsonline.comjapsonline.com |

| Ionization Mode | ESI Positive | japsonline.com |

| Detection Mode | Selected Ion Monitoring (SIM) | japsonline.com |

| Monitored Ion (m/z) | 170.2 ([M+NH₄]⁺) | japsonline.comjapsonline.com |

| LOD | 0.05 µg/mL | japsonline.comjapsonline.com |

| LOQ | 0.1 µg/mL | japsonline.comjapsonline.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds. While many nitroaromatic compounds are non-volatile, limiting the direct application of GC, it is highly effective for identifying degradation products that may be more volatile. rsc.org The analysis of this compound and its potential metabolites or degradation products can be performed using GC-MS. nih.gov

The process involves separating the components of a mixture in the gas chromatograph, followed by detection and identification by the mass spectrometer. The mass spectrometer bombards the molecules with electrons, causing them to fragment in a reproducible manner. The resulting mass spectrum is a "fingerprint" that can be used to identify the compound by comparing it to spectral libraries, such as those from the National Institute of Standards and Technology (NIST). nih.gov For this compound, the mass spectrum shows a top peak at m/z 152, corresponding to the molecular ion. nih.gov

In degradation studies, GC-MS is used to identify unknown intermediates by analyzing their mass-fragmentation patterns. researchgate.net For example, studies on related nitroaniline compounds have successfully used GC-MS to elucidate metabolic pathways by identifying intermediates formed through processes like demethylation or removal of the nitro group. researchgate.netplos.org This approach would be invaluable for investigating the environmental fate or biotransformation of this compound.

Spectrophotometric Methods for Quantification

UV-Visible spectrophotometry offers a simpler and more accessible method for the quantification of nitroanilines, including this compound, particularly at higher concentrations. These methods are based on the principle that the compound absorbs light in the UV-visible range due to its chromophoric nitro and amino groups.

The UV-Vis spectrum of nitroaniline isomers shows characteristic absorption bands. researchgate.net Quantification is achieved by measuring the absorbance of a solution at a specific wavelength (λmax), where the analyte exhibits maximum absorption, and applying the Beer-Lambert law. The λmax for nitroanilines typically falls between 375 and 430 nm. researchgate.net Spectrophotometry can be used to monitor the progress of reactions involving this compound, such as its reduction, by observing the decrease in its characteristic absorbance peak over time. researchgate.net For trace analysis or in complex matrices where selectivity is an issue, spectrophotometric methods may involve a chemical derivatization step to produce a new, intensely colored compound that can be measured with higher sensitivity and specificity. researchgate.net

Radiolabeled this compound in Tracer Studies

Tracer studies using radiolabeled this compound are essential for investigating its metabolic fate, disposition, and potential for bioaccumulation in biological systems. These studies typically involve synthesizing the compound with a radioactive isotope, such as Carbon-14 (¹⁴C) or Tritium (³H). researchgate.netnih.gov

In a typical study, the radiolabeled compound is administered to a biological system (e.g., cell cultures, laboratory animals), and its pathway is traced by measuring radioactivity in various tissues, excreta, and cellular fractions over time. researchgate.net For example, a study on the structurally similar 2-methoxy-4-nitroaniline (B147289) used the ¹⁴C-labeled version to determine that the compound was well-absorbed after oral administration and eliminated primarily in the urine. researchgate.net The study also identified major metabolic pathways, such as hydroxylation followed by conjugation. researchgate.net

Techniques like radio-thin-layer chromatography (TLC) or HPLC coupled with a radioactivity detector are used to separate and quantify the parent compound and its radioactive metabolites. nih.gov Such studies provide invaluable data on absorption, distribution, metabolism, and excretion (ADME), which are crucial for understanding the compound's behavior in living organisms.

Environmental Fate and Degradation Studies of 2 Methyl 6 Nitroaniline

Biodegradation Mechanisms and Pathways

The microbial breakdown of 2-Methyl-6-nitroaniline (B18888) is a key process in its natural attenuation. Studies on analogous nitroaromatic compounds provide insights into the potential mechanisms involved in its biodegradation.

Microbial degradation of nitroaromatic compounds can occur under both aerobic and anaerobic conditions, though the pathways and efficiencies often differ significantly. plos.orgresearchgate.net

Under aerobic conditions , the oxidative degradation of recalcitrant compounds is generally considered a more effective mechanism for rapid and complete mineralization, often carried out by non-specific enzymes. plos.orgresearchgate.net For compounds structurally similar to this compound, such as other nitroanilines, aerobic degradation has been shown to be a viable pathway for their removal from the environment. researchgate.net For instance, a mixed bacterial culture has been reported to aerobically degrade 4-nitroaniline (B120555) when it is the sole source of carbon. researchgate.net

In contrast, anaerobic degradation of nitroaromatic compounds typically involves the sequential reduction of the nitro group. plos.orgresearchgate.net This process leads to the formation of intermediates such as aryl nitroso (Ar-NO), aryl hydroxylamine (B1172632) (Ar-NHOH), and ultimately aryl amine (Ar-NH2) without the cleavage of the aromatic ring. plos.orgresearchgate.net These reductive transformations are often slow, and the resulting aromatic amine metabolites can sometimes be non-biodegradable or only slowly degradable. researchgate.net

While specific studies on the microbial degradation products of this compound are limited, research on related nitroanilines provides a predictive framework for its metabolic fate. The degradation of p-nitroaniline by Pseudomonas sp. has been shown to produce various intermediates. nih.gov

A proposed pathway for the mineralization of p-nitroaniline involves its conversion to central metabolites like catechol, which can then undergo ring cleavage. nih.gov Intermediates identified in the biotransformation of p-nitroaniline include p-phenylenediamine, acetanilide, acetaminophen (B1664979) (paracetamol), and catechol. nih.gov

Based on the degradation pathways of analogous compounds, a hypothetical aerobic degradation pathway for this compound could involve the initial transformation of the nitro and amino groups, followed by ring cleavage. The table below lists potential microbial degradation products of this compound, inferred from studies on similar compounds.

Table 1: Potential Microbial Degradation Products of this compound

| Intermediate Compound | Chemical Formula | Role in Degradation |

|---|---|---|

| 2-Methyl-6-hydroxylaminoaniline | C₇H₁₀N₂O | Product of nitro group reduction |

| 2,3-Diaminotoluene | C₇H₁₀N₂ | Product of hydroxylamino group reduction |

| 3-Methylcatechol | C₇H₈O₂ | Product of deamination and hydroxylation |

The biotransformation of nitroaromatic compounds is mediated by a variety of microbial enzymes. In aerobic pathways, oxygenases play a crucial role. For example, the degradation of N-Methyl-4-nitroaniline is initiated by an N-demethylation reaction, followed by a monooxygenation step. plos.org Dioxygenase enzymes can insert two hydroxyl groups into the aromatic ring, which can lead to the spontaneous elimination of the nitro group. nih.gov

The initial step in the degradation of many nitroaromatic compounds is the reduction of the nitro group to a hydroxylamine, a reaction often catalyzed by NADPH-dependent nitroreductases. nih.gov Subsequent enzymatic reactions can lead to the formation of aminophenols or protocatechuate. nih.gov Ring cleavage is a critical step in the complete mineralization of these compounds and is often facilitated by enzymes such as catechol 1,2-dioxygenase and catechol 2,3-dioxygenase. nih.gov

Table 2: Key Enzyme Classes in the Biotransformation of Nitroanilines

| Enzyme Class | Function | Example Substrate (Analogous Compound) |

|---|---|---|

| Nitroreductase | Reduction of the nitro group | p-Nitroaniline |

| Monooxygenase | Hydroxylation, removal of nitro group | N-Methyl-4-nitroaniline, 2-chloro-4-nitroaniline |

| Dioxygenase | Ring hydroxylation and cleavage | N-Methyl-4-nitroaniline, p-Nitroaniline |

Chemical Degradation Processes

In addition to biodegradation, abiotic chemical processes can also contribute to the transformation of this compound in the environment.

Advanced oxidation processes, such as the Fenton process, are effective in degrading persistent organic pollutants. The Fenton reaction, which involves hydrogen peroxide and ferrous ions, generates highly reactive hydroxyl radicals that can oxidize a wide range of organic compounds.

A study on the Fenton oxidation of 2,6-dimethylaniline, a compound with a similar substitution pattern to this compound, identified several degradation intermediates. nih.gov These included ring compounds and short-chain organic acids, indicating the progressive breakdown of the aromatic ring. nih.gov The identified intermediates were 2,6-dimethylphenol, 2,6-dimethylnitrobenzene, and 2,6-dimethylbenzoquinone, as well as smaller molecules like 3-hexanone, maleic acid, acetic acid, formic acid, and oxalic acid. nih.gov Research on the Fenton oxidation of p-nitroaniline has also demonstrated that this process can rapidly decompose the compound, with the reaction rate being highly dependent on factors such as pH, and the concentrations of hydrogen peroxide and ferrous ions. researchgate.net

Table 3: Intermediates Identified in the Fenton Oxidation of Structurally Similar Anilines

| Intermediate Compound | Chemical Formula | Parent Compound in Study |

|---|---|---|

| 2,6-Dimethylphenol | C₈H₁₀O | 2,6-Dimethylaniline |

| 2,6-Dimethylnitrobenzene | C₈H₉NO₂ | 2,6-Dimethylaniline |

| 2,6-Dimethylbenzoquinone | C₈H₈O₂ | 2,6-Dimethylaniline |

| Maleic acid | C₄H₄O₄ | 2,6-Dimethylaniline |

| Acetic acid | C₂H₄O₂ | 2,6-Dimethylaniline |

| Formic acid | CH₂O₂ | 2,6-Dimethylaniline |

Photodegradation, or the breakdown of compounds by light, is another important environmental fate process. For aromatic compounds, this can occur through direct photolysis or indirect photo-oxidation involving photochemically produced reactive species.

Environmental Monitoring and Contaminant Analysis

The environmental surveillance of this compound is not a routine practice, and as such, there is a scarcity of established monitoring programs and a lack of extensive data on its prevalence as a contaminant. However, the analytical techniques employed for other nitroaromatic compounds are applicable and provide a framework for its detection and quantification.

High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are the primary methods utilized for the analysis of nitroanilines in environmental samples. These techniques offer the necessary selectivity and sensitivity to detect trace levels of the compound. For instance, a liquid chromatography-mass spectrometry (LC-MS/MS) method has been developed for the trace level determination of this compound as a genotoxic impurity in pharmaceutical substances. japsonline.com This method demonstrates a limit of detection (LOD) of 0.05 µg/mL and a limit of quantitation (LOQ) of 0.1 µg/mL, showcasing the potential for sensitive environmental analysis. japsonline.com

Solid-phase extraction (SPE) is a common pre-concentration and clean-up step for water samples prior to chromatographic analysis, enhancing the detection limits for nitroanilines.

While specific monitoring data for this compound is scarce, reports on industrial site monitoring for related nitroaromatic compounds, such as dinitrotoluenes (DNTs) and ortho-nitrotoluene (o-NT), suggest that contamination can occur in soil and groundwater in the vicinity of manufacturing and processing facilities. epa.ie These studies highlight the potential for this compound to be present in similar industrial settings, given its use as an intermediate in the synthesis of dyes and pigments. chemimpex.comresearchgate.net However, without targeted monitoring, the extent of its environmental presence remains largely unknown.

The following tables summarize the analytical methods applicable to the detection of this compound and provide a hypothetical framework for presenting environmental monitoring data, which is currently unavailable in published research.

Table 1: Analytical Methods for the Determination of this compound

| Analytical Technique | Sample Matrix | Method Details | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |

| LC-MS/MS | Pharmaceutical API | Selected Ion Monitoring (SIM) | 0.05 µg/mL | 0.1 µg/mL | japsonline.com |

| HPLC-UV | Water | On-line SPE pre-concentration | Not Specified | Not Specified | General method for nitroanilines |

| GC-MS | Soil | Solvent Extraction | Not Specified | Not Specified | General method for nitroaromatics |

Table 2: Hypothetical Environmental Monitoring Data for this compound

This table is for illustrative purposes only, as specific environmental concentration data for this compound was not found in the reviewed literature.

| Sample Type | Location | Concentration Range (µg/L or µg/kg) | Detection Frequency (%) |

| Industrial Wastewater | Effluent from dye manufacturing plant | Data not available | Data not available |

| Surface Water | River downstream of industrial area | Data not available | Data not available |

| Groundwater | Monitoring well near a chemical plant | Data not available | Data not available |

| Soil | Near former manufacturing site | Data not available | Data not available |

Further research and the establishment of targeted environmental monitoring programs are necessary to ascertain the actual occurrence, concentration levels, and potential risks associated with the presence of this compound in the environment.

Applications and Advanced Materials Science Incorporating 2 Methyl 6 Nitroaniline

Precursor in Azo Dye and Pigment Synthesis

A primary application of 2-Methyl-6-nitroaniline (B18888) is as a key intermediate in the synthesis of azo dyes and pigments. chemimpex.comresearchgate.net Azo dyes represent a significant class of synthetic colorants, constituting 60-70% of all dyes used in the textile and food industries. wikipedia.org The production of these dyes from this compound involves a two-step process common to azo dye synthesis: diazotization followed by a coupling reaction. unb.ca In the first step, the primary amino group (-NH2) of this compound is converted into a diazonium salt. This is followed by the coupling of the highly reactive diazonium salt with another aromatic compound to form the characteristic azo group (-N=N-), which acts as a chromophore and is responsible for the dye's color. unb.ca The resulting dyes are valued for their vibrant colors and stability, making them essential in the textile and printing industries. chemimpex.com

The performance and characteristics of dyes derived from this compound are directly influenced by its molecular structure. The presence and position of the methyl (-CH3) and nitro (-NO2) groups on the benzene (B151609) ring are critical in determining the final properties of the dye.

Color and Shade: The substituent groups on the aromatic rings of an azo dye can modify its electron density, which in turn affects the wavelength of light it absorbs. This directly influences the perceived color. The specific arrangement of the methyl and nitro groups in the this compound precursor helps determine the ultimate shade and intensity of the resulting dye. researchgate.net